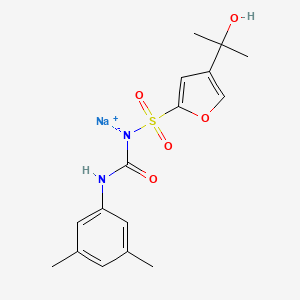
(+)-Juniper Camphor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is derived from the wood of the camphor laurel tree, Cinnamomum camphora, and has been used for centuries in traditional medicine and as an aromatic compound . The compound is known for its distinctive, penetrating aroma and is widely used in various applications, including medicinal, industrial, and aromatic purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Juniper Camphor typically involves the oxidation of borneol or isoborneol. One common method is the oxidation of isoborneol using chromic acid or other oxidizing agents . Another approach involves the use of anhydrous acetic acid to produce isobornyl acetate, which is then converted to isoborneol through saponification and subsequently oxidized to camphor .
Industrial Production Methods
Industrial production of this compound often involves the steam distillation of the wood and leaves of the camphor tree. The crude camphor is then purified through sublimation to obtain the final product . This method is widely used due to its efficiency and the high yield of camphor obtained.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Juniper Camphor undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using nitric acid.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol and isoborneol.
Substitution: Camphor can undergo halogenation reactions, such as bromination, to form bromocamphor.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Bromocamphor.
Wissenschaftliche Forschungsanwendungen
(+)-Juniper Camphor has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its effects on sensory receptors, such as transient receptor potential channels.
Medicine: Utilized in topical analgesics for its counterirritant properties.
Industry: Employed as a plasticizer for nitrocellulose and in the production of carbon nanotubes.
Wirkmechanismus
(+)-Juniper Camphor exerts its effects by activating and desensitizing sensory nerves. It activates heat-sensitive transient receptor potential vanilloid subtype 1 (TRPV1) and transient receptor potential vanilloid subtype 3 (TRPV3) receptors, leading to a warm sensation . Additionally, it inhibits the response of cold-sensitive transient receptor potential melastatin 8 (TRPM8) receptors . This dual action contributes to its analgesic and counterirritant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menthol: Another monoterpene that activates cold-sensitive TRPM8 receptors.
Eucalyptol: A monoterpene with similar sensory effects.
Uniqueness
(+)-Juniper Camphor is unique in its ability to activate both heat-sensitive and cold-sensitive receptors, providing a dual sensory effect . This property distinguishes it from other similar compounds, such as menthol and eucalyptol, which primarily activate cold-sensitive receptors .
Eigenschaften
Molekularformel |
C15H26O |
|---|---|
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(1R,4aR,8aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3/t13-,14-,15-/m1/s1 |
InChI-Schlüssel |
STRABSCAWZINIF-RBSFLKMASA-N |
Isomerische SMILES |
CC(=C1CC[C@]2(CCC[C@@]([C@@H]2C1)(C)O)C)C |
Kanonische SMILES |
CC(=C1CCC2(CCCC(C2C1)(C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)






![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)

![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
